molecular formula C10H11BrO2 B8760532 Isopropyl 3-bromobenzoate

Isopropyl 3-bromobenzoate

Cat. No.: B8760532
M. Wt: 243.10 g/mol
InChI Key: XITGBNKZHSGOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-bromobenzoate is an organic compound with the molecular formula C10H11BrO2 It is an ester derived from 3-bromobenzoic acid and isopropanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromobenzoic acid, isopropyl ester typically involves the esterification of 3-bromobenzoic acid with isopropanol. This reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

3-Bromobenzoic acid+IsopropanolH2SO43-Bromobenzoic acid, isopropyl ester+Water\text{3-Bromobenzoic acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Isopropyl 3-bromobenzoate} + \text{Water} 3-Bromobenzoic acid+IsopropanolH2​SO4​​3-Bromobenzoic acid, isopropyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using excess isopropanol to drive the reaction to completion. Additionally, azeotropic distillation can be employed to remove water and shift the equilibrium towards the ester product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed back to 3-bromobenzoic acid and isopropanol in the presence of a base or acid.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: 3-Bromobenzoic acid and isopropanol.

    Reduction: Corresponding alcohol.

Scientific Research Applications

Isopropyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromobenzoic acid, isopropyl ester in chemical reactions involves the ester functional group and the bromine atom. The ester group can undergo nucleophilic attack, leading to various transformations. The bromine atom can participate in substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

    3-Bromobenzoic Acid: The parent acid of the ester.

    Ethyl 3-Bromobenzoate: An ester with ethyl alcohol instead of isopropanol.

    4-Bromobenzoic Acid: A positional isomer with the bromine atom at the para position.

Uniqueness: Isopropyl 3-bromobenzoate is unique due to the presence of the isopropyl ester group, which can impart different physical and chemical properties compared to other esters of 3-bromobenzoic acid. This uniqueness can be exploited in specific synthetic applications where the isopropyl group offers advantages in terms of reactivity or solubility.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

propan-2-yl 3-bromobenzoate

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3

InChI Key

XITGBNKZHSGOJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-bromo benzoic acid (Aldrich, 2.4 g, 11.9 mmol) in isopropanol (20 mL) was treated with 1 mL of concentrated sulfuric acid and the resulting reaction mixture was refluxed overnight. The reaction mixture was then cooled to ambient temperature and diluted with water and extracted with diethyl ether. The organic phase was dried over anhydrous sodium sulfate, filtered and evaporated to an oil that was subjected to flash column chromatography over silica gel (230–400 mesh) using 10% ethyl acetate in hexane as the eluent to afford the title compound as an oil (2.54 g, 88%).
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88%

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